

# Isoquinolin-6-ylboronic acid hydrochloride chemical properties

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## Compound of Interest

**Compound Name:** Isoquinolin-6-ylboronic acid hydrochloride

**Cat. No.:** B1400871

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## An In-depth Technical Guide to Isoquinolin-6-ylboronic Acid Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with **Isoquinolin-6-ylboronic acid hydrochloride**. It moves beyond a simple data sheet to provide in-depth insights into the compound's properties, reactivity, and applications, with a focus on the causal relationships that govern its behavior in experimental settings.

## Introduction: The Strategic Value of a Privileged Scaffold

The isoquinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.<sup>[1]</sup> These frameworks are integral to molecules demonstrating anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.<sup>[1]</sup> **Isoquinolin-6-ylboronic acid hydrochloride** emerges as a highly valuable building block, merging the potent biological potential of the isoquinoline core with the versatile reactivity of a boronic acid functional group.

This molecule is not merely a reagent but a strategic tool for introducing the isoquinoline moiety into complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.<sup>[2]</sup> This guide will elucidate its fundamental chemical properties, provide a detailed examination of its most critical application—the Suzuki-Miyaura coupling—and offer field-

proven advice on its handling, storage, and safety to ensure experimental success and integrity.

## Core Chemical & Physical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible and successful experimentation. **Isoquinolin-6-ylboronic acid hydrochloride** is typically supplied as a stable, solid pentahydrate.

The key identifying and physical characteristics are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	1236031-63-2	[3][4]
Molecular Formula	<chem>C9H9BCINO2</chem> (hydrochloride) <chem>C9H9BCINO2 · 5H2O</chem> (pentahydrate)	[3]
Molecular Weight	209.44 g/mol (hydrochloride) 299.51 g/mol (pentahydrate)	[4]
Appearance	Solid; White to off-white	[5]
Form	Crystalline solid or powder	
Storage Temperature	Recommended 2-8°C for the free boronic acid	[5]
pKa (Predicted)	~7.68 (for the free boronic acid)	[5]

## Reactivity Profile: The Suzuki-Miyaura Coupling

The primary utility of **Isoquinolin-6-ylboronic acid hydrochloride** lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.[2][6]

## The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle involves three fundamental stages, each with specific requirements.[6][7]

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RedElim -> Product;
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// Invisible nodes for base activation
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide, R<sup>1</sup>-X), forming a Pd(II) complex.[2] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8]
- Transmetalation: This is the key step involving the boronic acid. A base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, CsF) is essential to activate the boronic acid, converting it into a more nucleophilic boronate species (Ar-B(OH)<sub>3</sub><sup>-</sup>).[2][7] This boronate then transfers its organic group (the isoquinolin-6-yl moiety) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

A common side reaction is protodeboronation, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.<sup>[9]</sup> This can be minimized by careful selection of the base, solvent, and temperature.<sup>[10]</sup>

## Field-Proven Experimental Protocol

This protocol provides a robust starting point for the coupling of **Isoquinolin-6-ylboronic acid hydrochloride** with a generic aryl bromide. Optimization may be required for specific substrates.

### Materials & Reagents:

- **Isoquinolin-6-ylboronic acid hydrochloride** (1.0 equiv)
- Aryl bromide (1.1 equiv)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 equiv)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ , 3.0 equiv)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Inert gas supply (Nitrogen or Argon)
- Schlenk flask and condenser

### Step-by-Step Methodology:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **Isoquinolin-6-ylboronic acid hydrochloride**, the aryl bromide, the palladium catalyst, and the base.
  - Scientist's Insight: A robust inert atmosphere is non-negotiable. Oxygen can oxidize the  $\text{Pd}(0)$  catalyst, rendering it inactive and halting the catalytic cycle.
- Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.
  - Scientist's Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a critical step to remove dissolved oxygen. The water in the mixture is often necessary

to dissolve the inorganic base and facilitate the formation of the active boronate species.

- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
  - Scientist's Insight: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
- Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

## Applications in Drug Discovery & Medicinal Chemistry

The true value of **Isoquinolin-6-ylboronic acid hydrochloride** is realized in its application as a precursor to novel therapeutics. The isoquinoline core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates. By using this reagent, medicinal chemists can efficiently synthesize libraries of novel compounds for screening.

- Enzyme Inhibition: Boronic acids themselves can act as inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the serine in the enzyme's active site. [11] This makes derivatives of this compound interesting candidates for enzyme-targeted drug discovery.
- Kinase Inhibitors: The isoquinoline scaffold is found in numerous kinase inhibitors used in oncology. This reagent provides a direct route to append this critical moiety to other fragments or scaffolds.
- Antimicrobial/Antiparasitic Agents: The broad pharmacological activity of isoquinolines includes antimicrobial and antileishmanial properties, making this a valuable starting point for developing new anti-infective agents.[1]

# Handling, Storage, and Safety: Ensuring Integrity and Efficacy

Proper handling and storage are paramount to preserve the reagent's integrity and ensure user safety. Boronic acids, while generally stable, are susceptible to specific modes of degradation. [12][13]

## Storage Recommendations

- Temperature: Store in a cool, dry place. A refrigerator (2-8°C) is often recommended, especially for long-term storage, to slow potential degradation pathways.[5]
- Atmosphere: Store in a tightly sealed container to protect from moisture and air.[13][14] Boronic acids are hygroscopic and can absorb atmospheric moisture, leading to caking and potential hydrolysis.[12][13]
- Inert Environment: For highly sensitive applications or long-term storage, consider storing under an inert gas like argon or nitrogen.

## Common Decomposition Pathways

- Protodeboronation: As mentioned, this is the cleavage of the C-B bond. It is often accelerated by aqueous or protic media.[9]
- Oxidation: Boronic acids can be susceptible to oxidative degradation.[9]
- Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring.[9] While often reversible upon dissolution, this process can alter the stoichiometry if not accounted for.

## Safety & Hazard Information

Based on supplier safety data for the pentahydrate form, this compound should be handled with care.

Hazard Category	Information	Source(s)
Signal Word	Danger	
Hazard Statements	H301: Toxic if swallowed. H318: Causes serious eye damage.	
Precautionary Statements	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Personal Protective Equipment (PPE)	Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile). [15]	
Handling	Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust.	

## References

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